

1-Phenylguanidine carbonate in the synthesis of the fungicide cyprodinil

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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

Cat. No.: B082822

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[4] WO2006061202A1 - Process for preparing anilinopyrimidine derivatives - Google Patents A process for preparing anilinopyrimidine derivatives of formula I in which R1 is C1-C4-alkyl or cyclopropyl and R2 is C1-C4-alkyl, by reacting a compound of formula II in which R1 and R2 have the meanings given for formula I, with a phenylguanidine of formula III or a salt thereof, wherein the reaction is carried out in the presence of an inorganic or organic acid and of an organic solvent. ... Cyprodinil (R1 = cyclopropyl, R2 = methyl) Mepanipyrim (R1 = 1-propinyl, R2 = methyl) Pyrimethanil (R1, R2 = methyl) The preparation of the anilinopyrimidines of formula I by reacting β -dicarbonyl compounds of formula II with phenylguanidines of formula III is known, for example, from EP-A-0 777 674. ... The preparation of the anilinopyrimidines of formula I by reacting β -dicarbonyl compounds of formula II with phenylguanidines of formula III is known, for example, from EP-A-0 777 674. ... According to the process described therein, the reaction is carried out in an alcohol, for example isopropanol, in the presence of a base, for example sodium hydroxide. ... The reaction may also be carried out without a solvent. ... The yields are between 65 and 85 % of theory. ... A disadvantage of that process is the use of a base, which may lead to the formation of undesired by-products as a result of decomposition of the starting materials. ... It is an object of the present invention to provide a process that avoids those disadvantages. ... We have found that this object is achieved by the process defined at the beginning, wherein the reaction is carried out in the presence of an inorganic or organic acid and of an organic solvent. ... The process according to the invention has the following advantages: - the reaction can be carried out at a lower temperature, - the reaction time is shorter, - the formation of by-products is lessened, - the desired product is obtained in a higher yield and better purity. [1](#)

EP0777674A2 - Process for the preparation of N-phenyl-2-aminopyrimidine derivatives -

Google Patents The invention relates to a process for the preparation of N-phenyl-2-aminopyrimidine derivatives of formula (I), wherein R1 and R2 independently of one another are C1-C4alkyl, by reaction of a compound of formula (II), wherein R1 and R2 have the meanings given for formula (I), with a phenylguanidine of formula (III) or a salt thereof. ... The compounds of formula (I) are valuable fungicides which can be used for the control of plant-pathogenic fungi. ... The preparation of the anilinopyrimidines of formula (I) by reaction of β -dicarbonyl compounds of formula (II) with phenylguanidines of formula (III) is known. ... In J. Chem. Soc. 1951, 1376-1379, for example, the reaction of acetylacetone with phenylguanidine in the presence of sodium ethoxide is described. The yield is 60 % of theory. ... A serious disadvantage of this process is the use of sodium ethoxide, which for safety reasons is difficult to handle. ... Example 1: Preparation of 4,6-dimethyl-N-phenyl-2-pyrimidinamine (pyrimethanil) A mixture of 135.2 g (1 mol) of phenylguanidine, 100.1 g (1 mol) of acetylacetone and 400 ml of isopropanol is heated at reflux temperature for 24 hours. The mixture is then cooled to 0°-5° C. and stirred for 1 hour at this temperature. The precipitated product is filtered off with suction, washed with 50 ml of cold isopropanol and dried, giving 160.8 g (80 % of theory) of 4,6-dimethyl-N-phenyl-2-pyrimidinamine with a melting point of 131°-132° C. ... Example 2: Preparation of 4,6-dimethyl-N-phenyl-2-pyrimidinamine (pyrimethanil) A mixture of 135.2 g (1 mol) of phenylguanidine and 100.1 g (1 mol) of acetylacetone is heated to 100° C. After about 10 minutes, an exothermic reaction starts, and the temperature rises to 140° C. The mixture is stirred for 1 hour at 120° C. and then cooled to 60° C. 200 ml of isopropanol are added, and the mixture is cooled to 0°-5° C. and stirred for 1 hour at this temperature. The precipitated product is filtered off with suction, washed with 50 ml of cold isopropanol and dried, giving 170.9 g (85 % of theory) of 4,6-dimethyl-N-phenyl-2-pyrimidinamine with a melting point of 132°-133° C. ... Example 3: Preparation of 4-ethyl-6-methyl-N-phenyl-2-pyrimidinamine A mixture of 135.2 g (1 mol) of phenylguanidine, 114.1 g (1 mol) of 2,4-hexanedione and 400 ml of isopropanol is heated at reflux temperature for 24 hours. The mixture is then cooled to 0°-5° C. and stirred for 1 hour at this temperature. The precipitated product is filtered off with suction, washed with 50 ml of cold isopropanol and dried, giving 161.4 g (75 % of theory) of 4-ethyl-6-methyl-N-phenyl-2-pyrimidinamine with a melting point of 95°-96° C. ... The invention relates to a process for the preparation of N-phenyl-2-aminopyrimidine derivatives of formula (I), wherein R1 and R2 independently of one another are C1-C4alkyl, by reaction of a compound of formula (II), wherein R1 and R2 have the meanings given for formula (I), with a phenylguanidine of formula (III) or a salt thereof. The process is characterised in that the reaction is carried out in the

presence of a base. The invention also relates to the use of the compounds of formula (I) for the control of plant-pathogenic fungi. [2](#)

Cyprodinil | 121552-61-2 | FC158006 - Biosynth Cyprodinil is an insecticide that acts by inhibiting the synthesis of fatty acids, leading to disruption of cell membranes. Cyprodinil is used in agriculture as a fungicide and herbicide. It is also effective against insects such as mites and aphids. Cyprodinil has been shown to inhibit the growth of bacteria resistant to other pesticides, including erythromycin and tebuconazole. Chronic exposure to cyprodinil can cause toxicity studies in rats, with symptoms similar to those seen in humans. These include vomiting, diarrhea, convulsions, and death due to respiratory failure or cardiac arrest. ...

- "CAS No:"
- "[121552-61-2]"
- Cyprodinil. 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine. 4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine.
- FC158006.
- MFCD01632330.
- C14H15N3
- 225.29 g/mol .
- CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3.
- Melting Point. 75.00 °C.
- Boiling Point. 406.00 °C.
- Flash Point. 199.30 °C.
- store at 2°C - 8°C, close container well. ... The chronic toxicity may be due to its ability to induce apoptosis in liver cells through increased levels of reactive oxygen species (ROS). Chronic exposure may also lead to an increase in polyclonal antibodies that react with epithelial mesenchymal cells. ...

- ""
- "Cephalexin hydrochloride. Code: JCA69559 / CAS No: 59695-59-9. ... "
- "Tebuconazole. Code: FT28016 / CAS No: 107534-96-3. ... "
- "4,6-Dimethyl-N-phenylpyrimidin-2-amine. Code: FD140200 / CAS No: 53112-28-0. ... "
- "Thiabendazole. Code: FT38712 / CAS No: 148-79-8. ... "
- "Carbendazim. Code: IC19689 / CAS No: 10605-21-7. ... "
- "4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Code: FD105913 / CAS No: 131341-86-1. ... "
- "Osthole. Code: FO09975 / CAS No: 484-12-8. ... "
- "Kaempferol. Code: FK08973 / CAS No: 520-18-3. ... "
- "Ellagic acid. Code: FE11568 / CAS No: 476-66-4. ... "
- "Iprodione. Code: FI24646 / CAS No: 36734-19-7. ... "
- "Quercetin. ... "
- "Propiconazole. ... "
- "Pyrethrum-extract. ... "
- Quercetin 3-b-D-galactoside. [3](#)

Cyprodinil 121552-61-2 wiki - Guidechem Cyprodinil; is produced by cyclocondensation of phenylguanidinium carbonate with 1-cyclopropyl-1,3-butenedione. ... Cyprodinil is a broad-spectrum fungicide of the class of pyrimidinamines. It is commonly used for protection of cereal crops and fruits against fungal infections. ... By preventing the growth and spread of these pathogens, cyprodinil helps to ensure the productivity and quality of agricultural produce. [4](#)

EP0310550A2 - N-phenylpyrimidin-2-ylamine derivatives - Google Patents The invention relates to N-phenylpyrimidin-2-ylamine derivatives of the formula I in which R1 is cyclopropyl, C1-C4-alkyl or C1-C4-haloalkyl, R2 is hydrogen, C1-C4-alkyl, C1-C4-haloalkyl or C1-C4-alkoxy, R3 is hydrogen, C1-C4-alkyl, C1-C4-haloalkyl, C1-C4-alkoxy, halogen or nitro and R4 is hydrogen or C1-C4-alkyl, and to the salts thereof. ... The compounds of the formula I can be prepared, for example, by reacting a compound of the formula II in which R1 and R4 have the meanings given for the formula I and X is a leaving group, for example halogen, such as chlorine, bromine or iodine, or an alkyl- or arylsulfonyl group, such as methylsulfonyl or p-tolylsulfonyl, with an aniline of the formula III in which R2 and R3 have the meanings given for the formula I, in the presence of a base, for example sodium hydride, sodium amide, sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, triethylamine, pyridine or N,N-dimethylaniline, and in a solvent, for example an ether, such as diethyl ether, tetrahydrofuran or dioxane, a hydrocarbon, such as benzene, toluene or xylene, a ketone, such as acetone or methyl ethyl ketone, an alcohol, such as methanol, ethanol or isopropanol, a nitrile, such as acetonitrile, or a polar aprotic solvent, such as dimethylformamide, dimethyl sulfoxide or N-methylpyrrolidone, at a temperature between 0° C. and the boiling point of the solvent. ... Example 1 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine A mixture of 12.5 g (0.05 mol) of 1-cyclopropyl-1,3-butanedione, 13.6 g (0.05 mol) of phenylguanidinium carbonate and 100 ml of isopropanol is heated at reflux temperature for 20 hours. The mixture is then cooled to 0° C., and the precipitated product is filtered off with suction, washed with a small amount of cold isopropanol and dried, giving 8.5 g (75.5 % of theory) of 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine with a melting point of 74-75° C. ... The compounds of the formula I can also be prepared by reacting a β -diketone of the formula IV in which R1 and R4 have the meanings given for the formula I, with a phenylguanidine of the formula V in which R2 and R3 have the meanings given for the formula I, or with a salt thereof, for example the hydrochloride, hydrobromide, sulfate, nitrate, carbonate or bicarbonate, in a solvent, for example an alcohol, such as methanol, ethanol or isopropanol, an ether, such as diethyl ether, tetrahydrofuran or dioxane, a hydrocarbon, such as benzene, toluene or xylene, a ketone, such as acetone or methyl ethyl ketone, a nitrile, such as acetonitrile, or a polar aprotic solvent, such as dimethylformamide, dimethyl sulfoxide or N-methylpyrrolidone, at a temperature between 20° C. and the boiling point of the solvent. 5

Cyprodinilsynthesis and substitutes - 2025 Report The global cyprodinil market is projected to reach USD 1.2 billion by 2025, growing at a CAGR of 5.5% from 2020 to 2025. This growth is driven by the increasing demand for fungicides in the agriculture industry to protect crops from

various fungal diseases. Cyprodinil is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens, including those that cause diseases such as powdery mildew, rust, and leaf spot. The market is segmented by crop type, application method, and region. The major crop types include fruits and vegetables, cereals and grains, and oilseeds and pulses. The application methods include foliar spray, seed treatment, and soil treatment. ... The synthesis of cyprodinil involves the reaction of 4-cyclopropyl-6-methyl-2-(methylthio)pyrimidine with aniline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The product is then isolated and purified by crystallization. ... The synthesis of cyprodinil is a complex process that requires specialized equipment and expertise. The process is also hazardous and requires strict safety precautions. As a result, the production of cyprodinil is limited to a few large chemical companies. [6](#)

1-Cyclopropyl-1,3-butanedione | C7H10O2 | CID 5366033 - PubChem 1-Cyclopropyl-1,3-butanedione. C7H10O2. CID 5366033. Download. ... IUPAC Name: 1-cyclopropylbutane-1,3-dione. InChI: InChI=1S/C7H10O2/c1-6(8)5-7(9)4-2-3-4/h4H,2-3,5H2,1H3. InChIKey: ZJGOAVMHTOCGGI-UHFFFAOYSA-N. ... Molecular Formula: C7H10O2. [7](#)

Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem 1 Structures · 2 Names and Identifiers · 3 Chemical and Physical Properties · 4 Related Records · 5 Chemical Vendors · 6 Safety and Hazards · 7 Patents · 8 Classification ... [8](#) Application Notes: Synthesis of the Fungicide Cyprodinil Using **1-Phenylguanidine Carbonate**

For Researchers, Scientists, and Drug Development Professionals

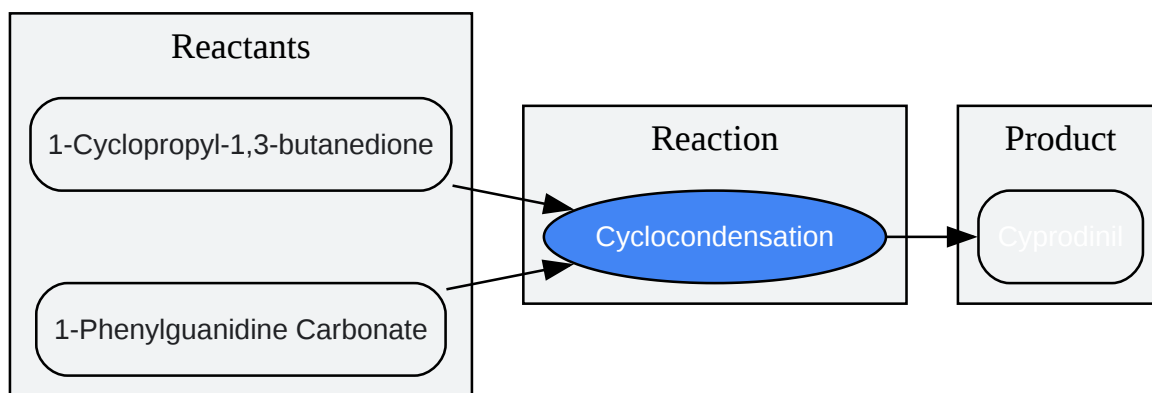
Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a wide range of plant-pathogenic fungi. Its synthesis is a key process for its commercial production. A crucial step in the synthesis of cyprodinil is the cyclocondensation reaction of a phenylguanidine salt with a β -diketone. This document provides detailed application notes and protocols for the synthesis of cyprodinil using **1-phenylguanidine carbonate** as a key reactant.

Chemical Reaction Pathway

The synthesis of cyprodinil involves the cyclocondensation of **1-phenylguanidine carbonate** with 1-cyclopropyl-1,3-butanedione. In this reaction, the guanidine group of 1-phenylguanidine

provides the N-C-N backbone of the pyrimidine ring, while the β -diketone provides the remaining carbon atoms to form the heterocyclic ring structure of cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine).



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Caption: Reaction pathway for the synthesis of Cyprodinil.

Experimental Protocols

The following protocols are based on established methods for the synthesis of anilinopyrimidine derivatives.

Protocol 1: Synthesis of 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine (Cyprodinil)

This protocol is adapted from a patented synthesis method.

Materials:

- 1-Cyclopropyl-1,3-butanedione
- 1-Phenylguanidinium carbonate
- Isopropanol

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- In a round-bottom flask, combine 1-cyclopropyl-1,3-butanedione and 1-phenylguanidinium carbonate in equimolar amounts (e.g., 0.05 mol of each).
- Add isopropanol to the flask to serve as the reaction solvent (e.g., 100 ml for a 0.05 mol scale reaction).
- Heat the reaction mixture to reflux temperature with constant stirring.
- Maintain the reflux for approximately 20 hours to ensure the reaction goes to completion.
- After the reflux period, cool the reaction mixture to 0°C.
- The product will precipitate out of the solution upon cooling.
- Collect the precipitated product by filtration.
- Wash the product with a small amount of cold isopropanol to remove any remaining impurities.
- Dry the purified product in an oven.

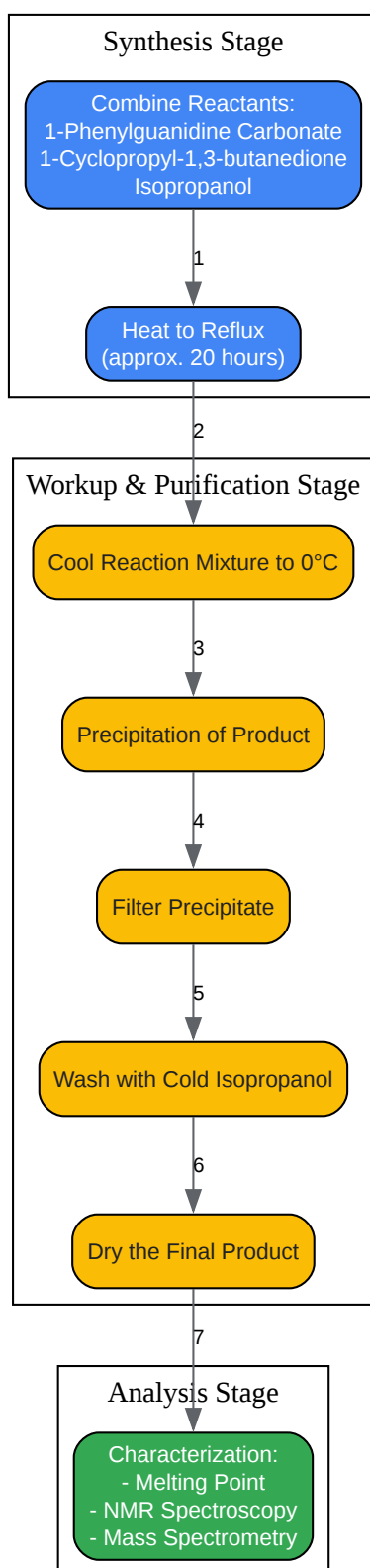
Quantitative Data

The following table summarizes the quantitative data from the synthesis protocol described above.

Parameter	Value
Reactants	
1-Cyclopropyl-1,3-butanedione	12.5 g (0.05 mol)
1-Phenylguanidinium carbonate	13.6 g (0.05 mol)
Solvent	
Isopropanol	100 ml
Reaction Conditions	
Temperature	Reflux
Time	20 hours
Product	
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine (Cyprodinil)	8.5 g
Yield	75.5% of theory
Physical Properties	
Melting Point	74-75°C

Experimental Workflow

The general workflow for the synthesis and purification of cyprodinil is outlined below.



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Caption: General experimental workflow for cyprodinil synthesis.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Isopropanol is flammable; avoid open flames and sparks.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The use of **1-phenylguanidine carbonate** in a cyclocondensation reaction with 1-cyclopropyl-1,3-butanedione provides an effective method for the synthesis of the fungicide cyprodinil. The protocol outlined in this document, adapted from established literature, offers a reliable procedure for obtaining the target compound with a good yield. Proper adherence to the experimental conditions and safety precautions is essential for a successful and safe synthesis.

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